

Spectroscopic Profile of 2-Cyano-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-N-methylacetamide

Cat. No.: B041196

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyano-N-methylacetamide** ($C_4H_6N_2O$), a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data, offering valuable insights for compound characterization and quality control. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Cyano-N-methylacetamide**.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.85	Singlet	3H	$N-CH_3$
3.45	Singlet	2H	$-CH_2-CN$
6.50 (approx.)	Broad Singlet	1H	$N-H$

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
26.0	N-CH_3
28.5	$-\text{CH}_2\text{-CN}$
116.0	$-\text{CN}$
165.0	C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium	N-H Stretch
~2940	Medium	C-H Stretch (sp^3)
~2250	Medium	$\text{C}\equiv\text{N}$ Stretch
~1660	Strong	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
98.05	Molecular Ion $[\text{M}]^+$
57.03	$[\text{M} - \text{CH}_2\text{CN}]^+$
42.02	$[\text{CH}_2\text{CN}]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of a small organic molecule like **2-Cyano-N-methylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Cyano-N-methylacetamide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

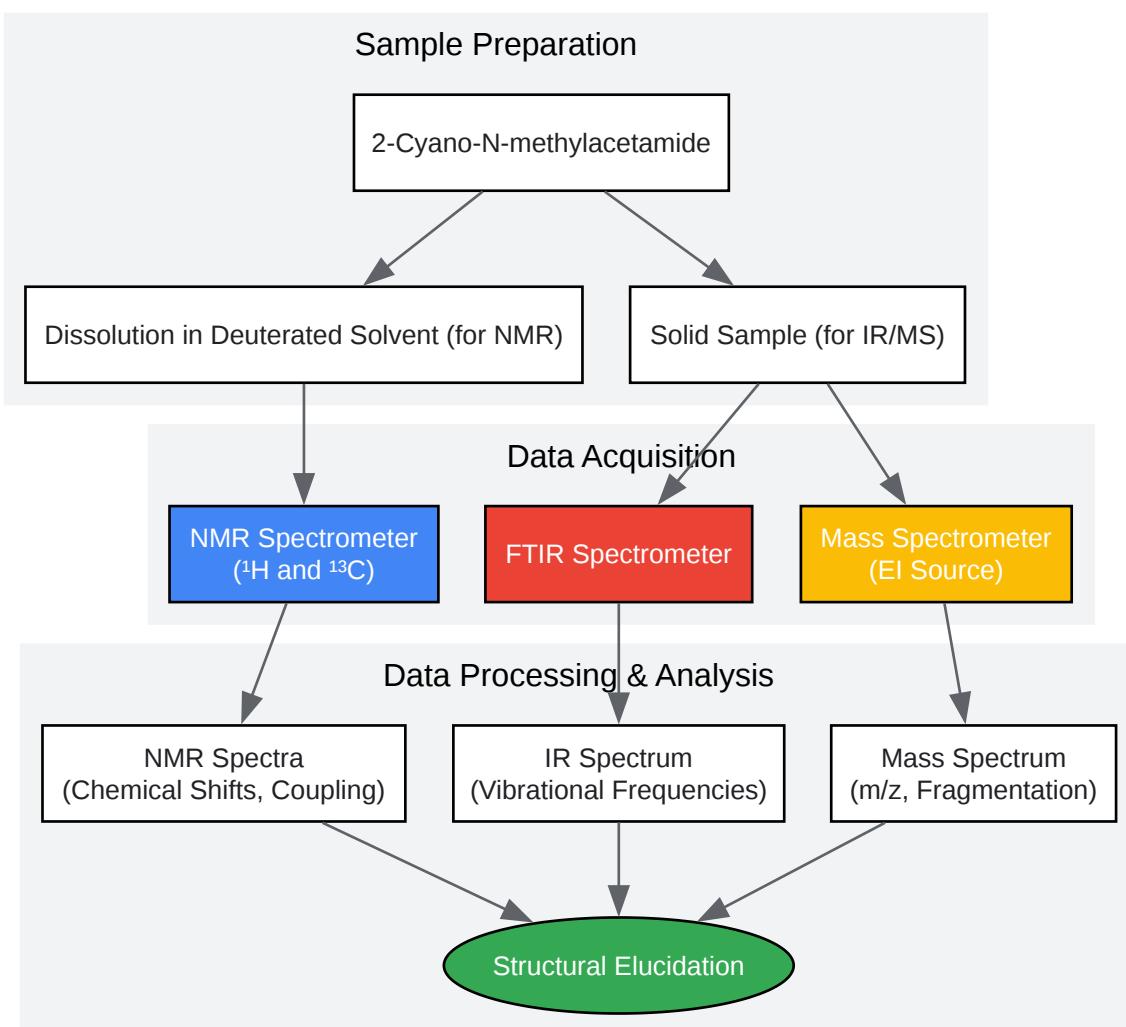
Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of solid **2-Cyano-N-methylacetamide** directly onto the ATR crystal.

- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with electrons at a standard energy of 70 eV.[\[1\]](#)[\[2\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Cyano-N-methylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyano-N-methylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041196#spectroscopic-data-of-2-cyano-n-methylacetamide-nmr-ir-ms\]](https://www.benchchem.com/product/b041196#spectroscopic-data-of-2-cyano-n-methylacetamide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com